
(2-异丁基-1H-苯并咪唑-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗菌活性
苯并咪唑衍生物表现出显著的抗菌特性。它们已被证明对各种细菌菌株有效,包括耐药菌株。 苯并咪唑的结构使其能够与生物系统的生物聚合物相互作用,使其成为细菌生存至关重要的多种酶的有效抑制剂 .
抗癌特性
苯并咪唑衍生物的抗癌潜力值得注意。它们可以作为某些细胞增殖途径的抑制剂,并被发现可以诱导癌细胞凋亡。 这使得它们成为癌症治疗中进一步研究的宝贵候选者 .
抗病毒用途
苯并咪唑已被证明有望成为抗病毒剂。 它们通过抑制关键酶来干扰病毒复制的能力,使其成为针对一系列病毒感染的潜在治疗剂 .
抗寄生虫应用
这些化合物还具有抗寄生虫活性,可以利用这些活性来治疗由各种寄生虫引起的感染。 它们的作用机制通常涉及破坏寄生虫的能量代谢,导致其死亡 .
镇痛作用
苯并咪唑衍生物可以作为镇痛剂,通过调节疼痛通路来缓解疼痛。 这种应用在开发新的疼痛管理药物方面特别有用 .
心血管疾病管理
一些苯并咪唑衍生物已被发现具有管理心血管疾病的应用。 它们可以以对治疗高血压和心律失常等疾病有益的方式影响心血管系统 .
作用机制
Target of Action
Benzimidazole derivatives, to which this compound belongs, are known to interact with various enzymes involved in a wide range of therapeutic uses .
Mode of Action
Benzimidazole derivatives are known to inhibit various enzymes, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of pathways due to their interaction with various enzymes .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known for their broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
Action Environment
The presence of substituent groups in the structures of benzimidazole derivatives is known to influence their bioactivity .
生化分析
Biochemical Properties
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux .
Cellular Effects
The effects of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering the cell’s response to external stimuli .
Molecular Mechanism
At the molecular level, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the concentration of key metabolites, affecting the cell’s metabolic state . These interactions are crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity . Understanding these transport mechanisms is vital for optimizing the compound’s use in research .
Subcellular Localization
The subcellular localization of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity, as it may interact with different biomolecules depending on its position within the cell . These interactions are essential for understanding the compound’s role in cellular processes .
属性
IUPAC Name |
2-[2-(2-methylpropyl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-12-14-10-5-3-4-6-11(10)15(12)8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTDHCOOWHHKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
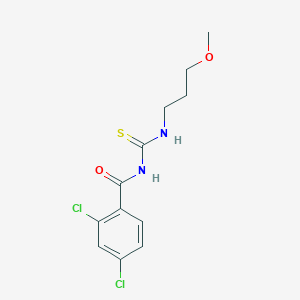
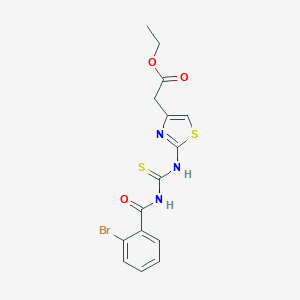
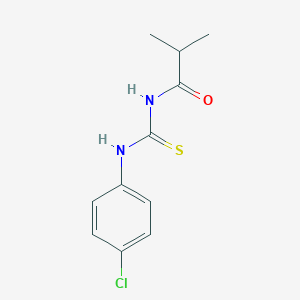
![N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B383411.png)
![N-isobutyryl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B383412.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383418.png)
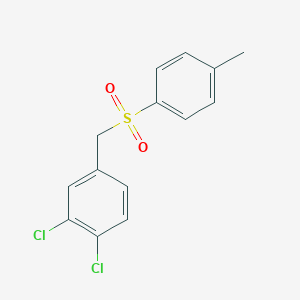
![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383424.png)
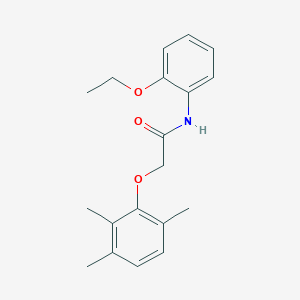

![2-methoxyethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383430.png)
